molecular formula C2H6N2O2 B1197960 Methylazoxymethanol CAS No. 590-96-5

Methylazoxymethanol

Cat. No.: B1197960
CAS No.: 590-96-5
M. Wt: 90.08 g/mol
InChI Key: BJNBRIBHKLJMAG-UHFFFAOYSA-N
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Description

Methylazoxymethanol is a potent carcinogen and neurotoxin that reduces DNA synthesis. It is commonly used in scientific research to create animal models of neurological diseases such as schizophrenia and epilepsy. This compound is found in cycad seeds and is known to cause zamia staggers, a condition affecting neuroblasts in the central nervous system .

Preparation Methods

Methylazoxymethanol can be synthesized through various chemical routes. One common method involves the reaction of methylamine with nitrous acid to form this compound. The reaction conditions typically require a controlled temperature and pH to ensure the stability of the compound. Industrial production methods often involve the use of advanced chemical reactors and purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Methylazoxymethanol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound acetate, a more stable derivative.

    Reduction: Reduction reactions can convert this compound into less toxic compounds.

    Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methylazoxymethanol has a wide range of scientific research applications:

Mechanism of Action

Methylazoxymethanol exerts its effects by methylating purine bases in nucleic acids, leading to the inhibition of DNA, RNA, and protein synthesis. This alkylation process disrupts cellular functions and induces cell death, particularly in rapidly dividing cells. The compound selectively targets neuroblasts in the central nervous system, affecting brain structures that are developing most quickly .

Comparison with Similar Compounds

Methylazoxymethanol is unique in its potent neurotoxic and carcinogenic properties. Similar compounds include:

This compound stands out due to its specific targeting of neuroblasts and its extensive use in creating animal models for neurological research.

Properties

IUPAC Name

(Z)-hydroxymethylimino-methyl-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c1-4(6)3-2-5/h5H,2H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNBRIBHKLJMAG-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=NCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=N/CO)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Colorless liquid; boiling point 191 °C; Absorption max of 215 nm, E=643; easily hydrolysed, especially under alkaline conditions, to yield nitrogen, formaldehyde and methanol, among other products /Methylazoxymethanol acetate/
Record name METHYLAZOXYMETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3509
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

METHYLAZOXYMETHANOL IS A SUBSTRATE FOR THE ENZYME CHOLINE DEHYDROGENASE LOCATED IN RAT HEPATOCYTES AND IN THE TERMINAL PORTION OF THE RENAL PROXIMAL CONVOLUTED TUBULE. THE REACTION WITH ALC DEHYDROGENASE OFFERED AN EXPLANATION FOR THE ORGANOTROPIC EFFECTS OF THIS CARCINOGEN IN LIVER AND COLON.
Record name METHYLAZOXYMETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3509
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

590-96-5
Record name 1-(2-Methyl-2-oxidodiazenyl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylazoxymethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYLAZOXYMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGG19N3YDQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLAZOXYMETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3509
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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